molecular formula C16H18F2N4 B7124476 N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine

N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B7124476
M. Wt: 304.34 g/mol
InChI Key: CXPDBLILVBSSCQ-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group and a difluorophenylmethyl group

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-21(10-12-4-5-13(17)14(18)8-12)15-9-16(20-11-19-15)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDBLILVBSSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)F)C2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyrrolidine.

    Attachment of the Difluorophenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrimidine ring to a dihydropyrimidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
  • N-[(3,4,5-trimethoxybenzyl)methanaminium

Uniqueness

N-[(3,4-difluorophenyl)methyl]-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both difluorophenyl and pyrrolidine groups. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds.

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